

An In-Depth Technical Guide to n-Dodecane as a Jet Fuel Surrogate

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Compound of Interest

Compound Name: *Dodecane*

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Audience: Researchers and Scientists in Combustion, Chemical Engineering, and Aerospace Engineering.

Introduction: The Need for Jet Fuel Surrogates

Conventional aviation fuels, such as Jet-A and JP-8, are complex mixtures of hundreds to thousands of hydrocarbon species, including linear alkanes (paraffins), branched alkanes (isoparaffins), cycloalkanes (naphthenes), and aromatics. This compositional complexity makes detailed chemical kinetic modeling and fundamental combustion experiments computationally prohibitive and difficult to interpret. To overcome this, surrogate fuels—simple mixtures of a few well-characterized hydrocarbon components—are developed to emulate the physical and chemical properties of the real target fuel. An effective surrogate must reproduce key combustion targets, such as ignition delay time, flame speed, extinction limits, and sooting propensity, allowing for robust model development and validation.

Rationale for n-Dodecane as a Core Surrogate Component

Normal **dodecane** (n-C₁₂H₂₆) has emerged as a crucial second-generation surrogate component for kerosene-based aviation fuels.^{[1][2]} It is favored over shorter-chain alkanes like n-decane for several reasons:

- Representative n-Alkane: Jet fuels typically contain a significant fraction of n-alkanes in the C₉ to C₁₆ range. N-**dodecane** sits squarely in the middle of this distribution.
- Improved Property Matching: Its higher molecular weight and lower hydrogen-to-carbon (H/C) ratio more accurately reflect the bulk properties of the n-alkane fraction in typical jet fuels compared to smaller alkanes.[1][2]
- Foundation for Multi-component Surrogates: N-**dodecane** serves as the primary component, representing the straight-chain alkane class, in many multi-component surrogate mixtures that also include components for iso-alkanes, cycloalkanes, and aromatics to fully replicate the target fuel's behavior.[3][4]

Physicochemical Properties: n-Dodecane vs. Jet-A

The fidelity of a surrogate begins with its ability to match the fundamental physical and chemical properties of the target fuel. The following table summarizes key properties for pure n-**dodecane** and typical Jet-A kerosene.

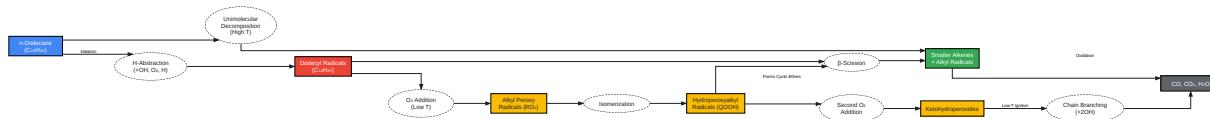
Property	n-Dodecane	Jet-A (Typical)
Chemical Formula	C ₁₂ H ₂₆	~C ₁₂ H ₂₃
Molecular Weight (g/mol)	170.34	160 - 170
**Density @ 15°C (kg/m ³) **	749	775 - 840
Boiling Point (°C)	216.3	160 - 300 (Range)
Freezing Point (°C)	-9.6	-40 (max)
Net Heat of Combustion (MJ/kg)	44.1	42.8 - 43.5
Derived Cetane Number (DCN)	~75-80	40 - 55
H/C Atomic Ratio	2.17	1.90 - 2.10

Combustion Chemistry and Kinetic Pathways

The combustion of n-**dodecane** is a complex process involving thousands of elementary reactions. Detailed chemical kinetic mechanisms have been developed to model its pyrolysis and oxidation over a wide range of temperatures and pressures.[5][6] The process can be broadly categorized into low-temperature (< 900 K) and high-temperature (> 900 K) pathways.

A key feature of n-**dodecane** combustion is the negative-temperature-coefficient (NTC) behavior observed at low-to-intermediate temperatures (approx. 850 K - 1000 K), where the overall reaction rate decreases with increasing temperature.[7] This is governed by the competition between different reaction pathways following the initial reactions of the fuel.

The diagram below provides a high-level overview of the principal reaction pathways in n-**dodecane** oxidation.



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Caption: Simplified reaction pathways for n-**dodecane** oxidation.

Key Experimental Methodologies and Data

The development and validation of kinetic models for n-**dodecane** rely on high-quality experimental data from canonical combustion experiments. The primary apparatuses used are

shock tubes, rapid compression machines, and counterflow burners.

Experimental Protocol: Shock Tube for Ignition Delay Time Measurement

Shock tubes are the primary experimental platform for acquiring ignition delay time (IDT) data at high temperatures.

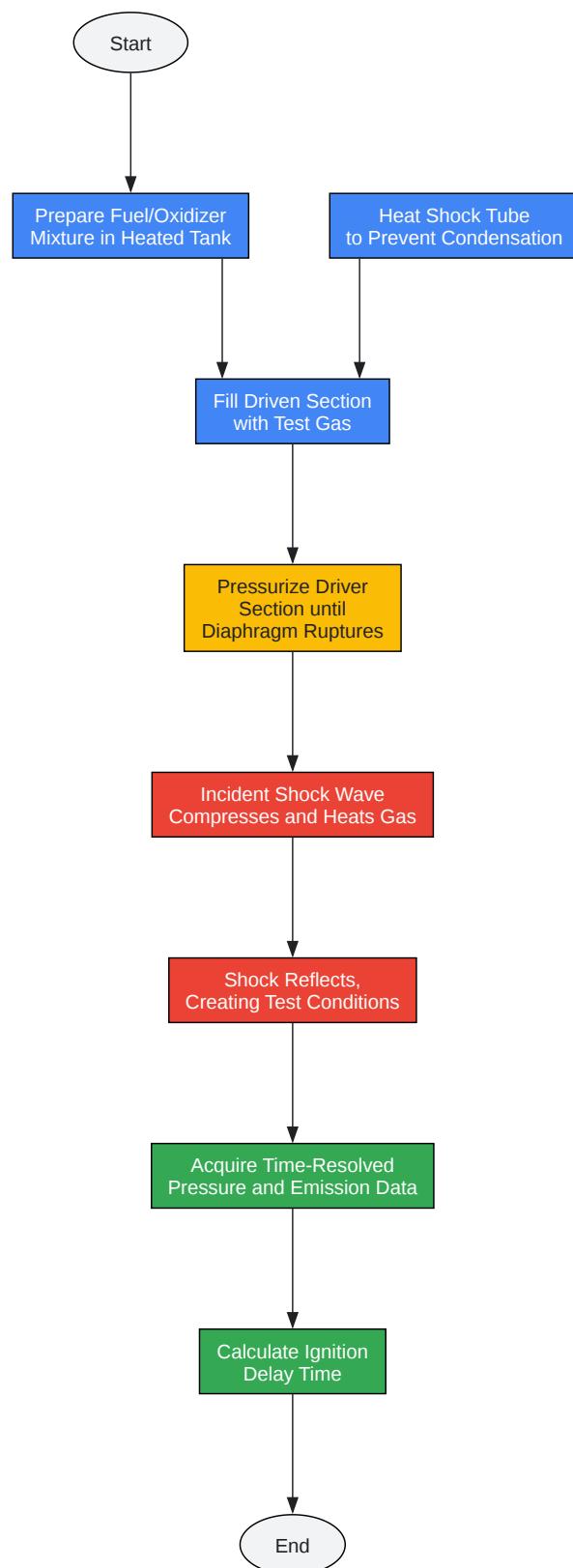
Objective: To measure the time delay between the rapid compression and heating of a fuel/oxidizer mixture by a shock wave and the onset of combustion.

Methodology:

- Mixture Preparation: A precise mixture of vaporized **n-dodecane**, an oxidizer (e.g., air or O₂), and a diluent (e.g., N₂ or Ar) is prepared manometrically in a heated mixing vessel. Purity of **n-dodecane** is typically 99% or higher.[2][7]
- Apparatus Preparation: The shock tube, consisting of a high-pressure "driver" section and a low-pressure "driven" section separated by a diaphragm, is heated uniformly to prevent fuel condensation (typically 160-180°C).[7]
- Experiment Initiation: The driven section is filled with the prepared fuel mixture to a specific initial pressure. The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.
- Shock Wave Propagation: The pressure difference creates a planar shock wave that travels through the test gas, rapidly compressing and heating it. This is the "incident shock."
- Reflected Shock: The incident shock reflects off the end wall of the tube, further compressing and heating the test gas to the final desired temperature and pressure. The gas remains nearly stationary in this "reflected shock region" for the duration of the test.
- Data Acquisition: The pressure in the reflected shock region is monitored using a pressure transducer. Optical diagnostics, such as monitoring OH* chemiluminescence with a photodetector, are used to detect the onset of ignition.[8][9]

- IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, signifying ignition.[\[8\]](#)

The workflow for this experimental procedure is visualized below.



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Caption: Experimental workflow for shock tube ignition delay measurement.

Summary of n-Dodecane Ignition Delay Time Data

The table below summarizes typical conditions from various shock tube (ST) and rapid compression machine (RCM) studies. IDTs for **n-dodecane** can range from tens of microseconds to milliseconds depending on the conditions.

Study	Apparatus	Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)
Shen et al.[7]	ST	774 - 1163	40, 60, 80	1.0, 2.0
Vasu et al.[9]	ST	727 - 1422	15 - 34	0.5, 1.0
Wang et al.[8]	RCM & ST	621 - 1320	8, 15	0.5 - 1.5

Experimental Protocol: Counterflow Burner for Laminar Flame Speed Measurement

Laminar flame speed (LFS) is a fundamental property of a combustible mixture, critical for understanding flame propagation and stability.

Objective: To measure the propagation speed of a one-dimensional, planar, unstretched flame.

Methodology:

- Mixture Preparation: A continuous flow of a precisely controlled fuel/air mixture is generated using mass flow controllers. The fuel is vaporized and heated before being mixed with preheated air.
- Apparatus: The experiment uses a counterflow twin-flame configuration.[10] The combustible mixture is issued from two vertically opposed, coaxial nozzles. This creates a stagnation plane between the nozzles where two symmetrical, planar flames are stabilized.
- Flame Stabilization: The flow rates are adjusted to position the two flames back-to-back near the stagnation plane.
- Data Acquisition: The stretch rate of the flame is varied by changing the velocity of the unburned gas mixture exiting the nozzles. The flame speed is measured as a function of this

stretch rate, often using particle image velocimetry (PIV) or by analyzing flame images.

- LFS Determination: The measured flame speeds are plotted against the stretch rate. The data is then extrapolated to zero stretch to determine the unstretched laminar flame speed (S_L).[11]

Summary of n-Dodecane Laminar Flame Speed Data

The following table summarizes conditions for representative LFS studies. Peak flame speeds for n-dodecane/air mixtures are typically observed slightly rich of stoichiometric ($\Phi \approx 1.1$).[12]

Study	Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Peak LFS (cm/s)
Kumar & Sung[11][13]	400	1	0.7 - 1.4	~65
Ji et al.[13]	470	1	0.7 - 1.4	~85
Sahu et al.[12]	473	2, 4, 6	0.7 - 1.4	Varies with pressure

Conclusion

N-dodecane is a well-established and indispensable component for formulating high-fidelity jet fuel surrogates. Its physicochemical properties provide a strong foundation for emulating the behavior of the n-alkane class present in conventional kerosenes. Extensive experimental databases for its ignition delay time and laminar flame speed, generated from standardized methodologies like shock tubes and counterflow burners, have enabled the development and rigorous validation of detailed chemical kinetic models. These models and datasets are crucial tools for researchers and scientists, facilitating predictive simulations of combustion phenomena in advanced engine designs and accelerating the development of next-generation sustainable aviation fuels.

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